Orphenadrine Citrate (CAS 4682-36-4) is a highly lipophilic (LogP ~3.8), centrally acting skeletal muscle relaxant and anticholinergic agent widely procured for sustained-release and combination analgesic formulations [3]. Unlike its immediate-release counterparts, the citrate salt is specifically engineered to support prolonged pharmacokinetic profiles with an elimination half-life of 14 to 25 hours[1]. From a manufacturability standpoint, it presents as a white crystalline powder with a stable polymorphic profile and a distinct melting point of approximately 134–138 °C [2]. Its specific solubility profile—sparingly soluble in neutral water (1 in 70) but highly responsive to formulation solvents—and its basic pKa of 8.8 dictate precise excipient selection, making it a highly specialized API for advanced oral matrices and targeted topical hydrogels [2].
Procuring Orphenadrine Hydrochloride as a generic substitute for Orphenadrine Citrate fundamentally compromises formulation integrity and therapeutic intent. While both share the same active ethanolamine derivative, the hydrochloride salt is optimized for immediate-release applications, such as Parkinson's disease management, requiring frequent divided dosing of up to 400 mg daily [1]. In contrast, the citrate salt's specific solubility profile and longer effective duration make it the mandatory choice for twice-daily (BID) extended-release musculoskeletal formulations and injectable solutions[2]. Attempting to substitute the HCl salt into a citrate-optimized sustained-release matrix or a paracetamol-combination tablet will result in altered release kinetics and the need for complete chromatographic method redevelopment due to differing ion-pairing behaviors and retention times [3].
Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) confirm that Orphenadrine Citrate maintains a highly stable, single polymorphic form during crystallization. It exhibits a sharp, singular melting endotherm at 139.27 °C with a fusion enthalpy of -129.51 J/g[1]. In contrast, related in-class antihistaminic salts like carbinoxamine maleate display significant polymorphic variability with multiple melting peaks ranging from 119.98 °C to 122.54 °C [1].
| Evidence Dimension | Melting point and polymorphic stability |
| Target Compound Data | Single peak at 139.27 °C, Enthalpy -129.51 J/g |
| Comparator Or Baseline | Carbinoxamine maleate (Multiple peaks, 119.98 °C to 122.54 °C) |
| Quantified Difference | Complete absence of secondary polymorphic transitions in the citrate salt. |
| Conditions | DSC thermal analysis of recrystallized solid-state APIs. |
Ensures predictable batch-to-batch manufacturability and prevents phase transitions during high-shear milling or tablet compression.
In QA/QC workflows for combination analgesics, Orphenadrine Citrate exhibits excessively strong retention on standard C18 stationary phases due to its high lipophilicity (LogP 3.8) and non-polar basic nature (pKa 8.8). When co-formulated with Paracetamol (LogP 0.5, pKa 9.2–9.5), this extreme polarity gap prevents simultaneous elution on standard columns, necessitating the procurement and use of chemically bound phenyl-phase columns to achieve baseline resolution and acceptable run times[1].
| Evidence Dimension | Lipophilicity (LogP) and chromatographic retention |
| Target Compound Data | LogP 3.8, basic pKa 8.8 |
| Comparator Or Baseline | Paracetamol (LogP 0.5, weak acid pKa 9.2–9.5) |
| Quantified Difference | 3.3 LogP unit difference requiring specialized phenyl stationary phases. |
| Conditions | Isocratic RP-HPLC method development for combination tablet formulations. |
Forces QA/QC laboratories to procure specific phenyl-phase HPLC columns to validate combination drug products.
When formulated into topical hydrogels to bypass systemic anticholinergic side effects, the release of Orphenadrine Citrate is highly dependent on the gelling agent. Formulations utilizing 1.5% w/w Xanthan gum achieve a 98.3% cumulative drug release within 90 minutes, significantly outperforming Carboxymethyl Cellulose (CMC) and HPMC K40, which only achieve 70% and 62.6% release, respectively, over the same timeframe[1].
| Evidence Dimension | In-vitro drug release at 90 minutes |
| Target Compound Data | 1.5% w/w Xanthan gum hydrogel (98.3% release) |
| Comparator Or Baseline | 3% w/w HPMC K40 hydrogel (62.6% release) |
| Quantified Difference | 35.7% absolute increase in API release rate. |
| Conditions | In-vitro topical hydrogel dissolution assay at skin pH (6.7-7.1). |
Guides formulators to select Xanthan gum over standard HPMC when procuring excipients for Orphenadrine Citrate topical products.
Due to its stable polymorphic profile (melting point 139.27 °C) and prolonged elimination half-life (14–25 hours), Orphenadrine Citrate is the preferred API for twice-daily extended-release oral matrices [1]. It is specifically selected over the hydrochloride salt to ensure sustained plasma levels for acute musculoskeletal pain, avoiding the need for frequent divided dosing.
Orphenadrine Citrate is heavily procured for combination therapies with paracetamol to achieve a supra-additive pharmacological effect for moderate acute pain [2]. Because of the extreme LogP difference between the two APIs (3.8 vs. 0.5), manufacturers must implement specialized phenyl-phase RP-HPLC methods for batch release and stability testing, moving away from standard C18 protocols.
To mitigate systemic anticholinergic side effects (e.g., dry mouth, palpitations), Orphenadrine Citrate is increasingly formulated into localized topical hydrogels. Formulators utilize its specific solubility parameters (1 in 70 in water) and pair it with 1.5% w/w Xanthan gum matrices to achieve near-complete (98.3%) drug release within 90 minutes, providing rapid, targeted relief for focal muscle spasms [3].
Irritant;Health Hazard